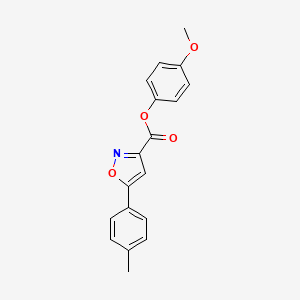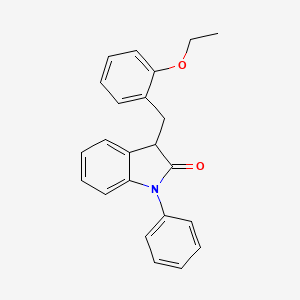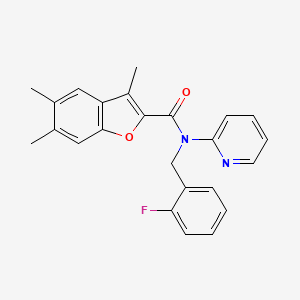![molecular formula C20H15ClN4O2S B11356440 N-(5-Chloro-2-methylphenyl)-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetamide](/img/structure/B11356440.png)
N-(5-Chloro-2-methylphenyl)-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Chloro-2-methylphenyl)-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetamide, also known by its chemical formula C17H12ClN5O2S, is a complex organic compound. Let’s break down its structure:
- The core consists of a dihydropyrimidine ring with a cyano group (CN) at position 5 and a phenyl group (C6H5) at position 4.
- The sulfur atom (S) is attached to the dihydropyrimidine ring via a thiol (sulfanyl) group.
- The acetamide functional group (CH3C(=O)NH2) is linked to the dihydropyrimidine ring.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of 5-chloro-2-methylbenzaldehyde with thiourea, followed by cyclization and subsequent acetylation of the resulting intermediate. The detailed steps include:
Formation of Intermediate: React 5-chloro-2-methylbenzaldehyde with thiourea to form the dihydropyrimidine intermediate.
Cyclization: Cyclize the intermediate under appropriate conditions to obtain the dihydropyrimidine ring.
Acetylation: Acetylate the dihydropyrimidine ring using acetic anhydride or acetyl chloride to introduce the acetamide group.
Industrial Production: The industrial production of this compound involves scaling up the synthetic process, optimizing reaction conditions, and ensuring high yields. Industrial facilities typically use batch or continuous processes to meet demand.
Chemical Reactions Analysis
Reactions:
Oxidation: Undergoes oxidation reactions, especially at the sulfur atom.
Reduction: Can be reduced to form corresponding dihydropyrimidine derivatives.
Substitution: Exhibits substitution reactions at the chloro and cyano groups.
Oxidation: Oxidizing agents like hydrogen peroxide (HO) or potassium permanganate (KMnO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace functional groups.
- Oxidation: Sulfone derivatives.
- Reduction: Dihydropyrimidine analogs.
- Substitution: Various substituted derivatives.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigated as potential antitumor agents due to its unique structure.
Chemistry: Used as a building block for the synthesis of other complex molecules.
Industry: Employed in the production of specialty chemicals.
Mechanism of Action
The exact mechanism of action remains an active area of research. its potential targets include enzymes involved in nucleic acid metabolism and cell proliferation.
Comparison with Similar Compounds
While there are no direct analogs, compounds with similar dihydropyrimidine cores are studied for their biological activities. Some related compounds include:
- Dihydropyrimidines with different substituents.
- Thiol-containing compounds.
: Reference: Scientific Literature
Properties
Molecular Formula |
C20H15ClN4O2S |
|---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H15ClN4O2S/c1-12-7-8-14(21)9-16(12)23-17(26)11-28-20-24-18(13-5-3-2-4-6-13)15(10-22)19(27)25-20/h2-9H,11H2,1H3,(H,23,26)(H,24,25,27) |
InChI Key |
GHFGBDGZZWRQCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B11356376.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-4-carboxamide](/img/structure/B11356383.png)
![N-methyl-N-[(1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B11356404.png)
![N-[2-(butan-2-ylcarbamoyl)phenyl]-1-[(2-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11356410.png)

![3-methoxy-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11356418.png)
![(4-Ethoxyphenyl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11356428.png)

![2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1-(2-phenoxyethyl)-1H-benzimidazole](/img/structure/B11356431.png)
![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3-methylbenzamide](/img/structure/B11356432.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-ethylphenoxy)acetamide](/img/structure/B11356433.png)
![2-(2-Fluorophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one](/img/structure/B11356444.png)
